molecular formula C8H10OS B8805253 alpha-Cyclopropylthiophene-2-methanol CAS No. 71477-16-2

alpha-Cyclopropylthiophene-2-methanol

Cat. No.: B8805253
CAS No.: 71477-16-2
M. Wt: 154.23 g/mol
InChI Key: PEZSCBMHDXNXQL-UHFFFAOYSA-N
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Description

alpha-Cyclopropylthiophene-2-methanol is an organic compound with the molecular formula C8H10OS and a molecular weight of 154.229 g/mol . . This compound features a cyclopropyl group attached to a thiophene ring, which is further connected to a methanol group.

Preparation Methods

The synthesis of alpha-cyclopropyl-2-thiophenemethanol typically involves the reaction of cyclopropyl derivatives with thiophene compounds under specific conditions. One common method involves the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

alpha-Cyclopropylthiophene-2-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

alpha-Cyclopropylthiophene-2-methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-cyclopropyl-2-thiophenemethanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

alpha-Cyclopropylthiophene-2-methanol can be compared with other similar compounds, such as:

  • Alpha-cyclopropyl-4-methoxydiphenylmethanol
  • Alpha-cyclopropyl-4-methylbenzyl alcohol
  • 2-(Trimethylsilyl)cyclopropylmethanol
  • Alpha-cyclopropyl-4-fluorobenzyl alcohol
  • Alpha,alpha-dicyclopropyl-4-methylbenzyl alcohol

These compounds share structural similarities but differ in their functional groups and specific properties. This compound is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties .

Properties

CAS No.

71477-16-2

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

cyclopropyl(thiophen-2-yl)methanol

InChI

InChI=1S/C8H10OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8-9H,3-4H2

InChI Key

PEZSCBMHDXNXQL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CS2)O

Origin of Product

United States

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